3-(3-Chlorophenyl)isoxazole-5-carbaldehyde
Description
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde is a halogenated isoxazole derivative with the molecular formula C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol . Its structure consists of an isoxazole ring substituted at the 5-position with a carbaldehyde group and at the 3-position with a 3-chlorophenyl moiety. The SMILES notation (Clc1cccc(c1)-c2cc(C=O)on2) and InChI key (TZCHLLPQCIJQJS-UHFFFAOYSA-N) confirm the spatial arrangement of the chlorine atom on the phenyl ring and the aldehyde functional group .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1,2-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCHLLPQCIJQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587413 | |
| Record name | 3-(3-Chlorophenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869496-60-6 | |
| Record name | 3-(3-Chlorophenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chlorobenzonitrile with hydroxylamine to form 3-(3-chlorophenyl)isoxazole, followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common to achieve consistent product quality.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid.
Reduction: 3-(3-Chlorophenyl)isoxazole-5-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The biological activity of 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Thiazole vs. Isoxazole Derivatives
Compounds like 2-(arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles () replace the isoxazole core with a thiazole ring. Key distinctions:
- Reactivity : Thiazoles are more nucleophilic due to the sulfur atom, enabling diverse functionalization (e.g., alkylation, oxidation) compared to isoxazoles, which are prone to ring-opening under acidic conditions .
- Synthetic routes : Thiazoles are synthesized via Hantzsch-type reactions involving 2-bromo ketones, while isoxazoles often form via 1,3-dipolar cycloadditions .
Pyrazole Derivatives
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () introduces a pyrazole ring with a trifluoromethyl group. Differences include:
- Electronic effects : The trifluoromethyl group’s strong electron-withdrawing nature may reduce electrophilicity at the aldehyde position compared to the isoxazole analog.
Research Implications and Gaps
- Reactivity studies : The 3-chlorophenyl group’s meta-substitution may sterically hinder certain reactions compared to para-substituted analogs, warranting further investigation into regioselectivity .
- Analytical data: Limited supplier-provided data (e.g., purity, solubility) for 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde highlight the need for independent characterization in future studies .
- Biological profiling : Comparative studies on halogenated isoxazoles could reveal structure-activity relationships for antimicrobial or anticancer applications .
Biological Activity
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde is an organic compound characterized by its unique structure, which includes a chlorophenyl group attached to an isoxazole ring with an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
The molecular formula of this compound is . The presence of the aldehyde group allows for various chemical reactions, making it a versatile intermediate in organic synthesis. The synthesis typically involves multiple steps, often starting from isoxazole derivatives or chlorinated phenyl compounds.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. The position of the chlorine atom on the phenyl ring plays a critical role in determining its pharmacological profile. Comparative analysis with other isoxazole derivatives indicates that slight modifications in substitution patterns can lead to significant changes in biological activity.
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde | Similar chlorinated structure; different position of chlorine | Potentially different biological activities due to substitution |
| 3-(2-Chlorophenyl)isoxazole-5-carbaldehyde | Chlorine at another position on the phenyl ring | May exhibit varied reactivity compared to 3-(3-Chlorophenyl) |
| 5-(4-Chlorophenyl)isoxazole-3-carbaldehyde | Chlorine on a different position of isoxazole | Different reactivity patterns due to positional changes |
Case Studies
Several studies have focused on the biological activity of isoxazole derivatives, providing insights into their therapeutic potential:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various isoxazoles, including derivatives similar to this compound, against HL-60 cells. Results indicated that these compounds could promote apoptosis while also causing cell cycle arrest, suggesting dual mechanisms of action .
- Antimicrobial Activity : Another research effort highlighted the antimicrobial properties of isoxazole derivatives, emphasizing their potential as leads for developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
